molecular formula C15H22N2O5 B4440668 N-(tetrahydro-2-furanylmethyl)-N'-(3,4,5-trimethoxyphenyl)urea CAS No. 68061-12-1

N-(tetrahydro-2-furanylmethyl)-N'-(3,4,5-trimethoxyphenyl)urea

Cat. No. B4440668
CAS RN: 68061-12-1
M. Wt: 310.35 g/mol
InChI Key: QIIYFAFAEZTHBQ-UHFFFAOYSA-N
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Description

N-(tetrahydro-2-furanylmethyl)-N'-(3,4,5-trimethoxyphenyl)urea, also known as THF-TMPU, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of THF-TMUP is not fully understood, but studies have suggested that it acts by inhibiting the activity of certain enzymes involved in cancer cell proliferation and survival. THF-TMUP has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

THF-TMUP has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer treatment. In addition to its anti-cancer activity, THF-TMUP has also been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of other diseases.

Advantages And Limitations For Lab Experiments

One of the major advantages of THF-TMUP is its high potency and selectivity towards cancer cells, which makes it a promising candidate for cancer treatment. However, THF-TMUP has some limitations for lab experiments, including its low solubility in water and its tendency to degrade over time.

Future Directions

There are several potential future directions for THF-TMUP research. One direction is to optimize the synthesis method to increase the yield and purity of THF-TMUP. Another direction is to further investigate the mechanism of action of THF-TMUP in cancer cells. Additionally, THF-TMUP could be tested in combination with other anti-cancer drugs to determine if it has a synergistic effect. Finally, THF-TMUP could be tested in animal models to determine its efficacy and safety as a potential cancer treatment.

Scientific Research Applications

THF-TMUP has been used in various scientific research applications due to its unique chemical structure and properties. One of the most promising applications of THF-TMUP is in the field of cancer research. Studies have shown that THF-TMUP has potent anti-cancer activity against various cancer cell lines, including breast, lung, and prostate cancer. THF-TMUP has also been shown to inhibit tumor growth in animal models.

properties

IUPAC Name

1-(oxolan-2-ylmethyl)-3-(3,4,5-trimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5/c1-19-12-7-10(8-13(20-2)14(12)21-3)17-15(18)16-9-11-5-4-6-22-11/h7-8,11H,4-6,9H2,1-3H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIIYFAFAEZTHBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80987507
Record name N'-[(Oxolan-2-yl)methyl]-N-(3,4,5-trimethoxyphenyl)carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80987507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((Tetrahydro-2-furanyl)methyl)-N'-(3,4,5-trimethoxyphenyl)urea

CAS RN

68061-12-1
Record name Urea, N-((tetrahydro-2-furanyl)methyl)-N'-(3,4,5-trimethoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068061121
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N'-[(Oxolan-2-yl)methyl]-N-(3,4,5-trimethoxyphenyl)carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80987507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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